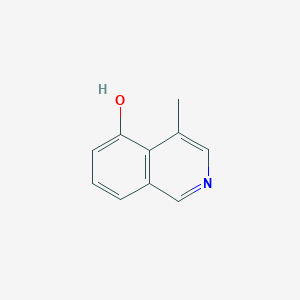

4-Methylisoquinolin-5-ol

Description

Context within the Broader Field of Isoquinoline (B145761) Chemistry

Isoquinoline is a heterocyclic aromatic organic compound, structurally an isomer of quinoline (B57606). semanticscholar.orgwisdomlib.org Its structure consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. wisdomlib.orgamerigoscientific.com First isolated from coal tar in 1885, isoquinoline is a colorless to pale yellow, hygroscopic liquid or solid with a distinct odor. amerigoscientific.comchemicalbook.comthieme-connect.de The presence of the nitrogen atom with its lone pair of electrons confers weak basic properties upon the molecule. semanticscholar.orgamerigoscientific.com

The field of isoquinoline chemistry is extensive, largely due to the widespread occurrence of the isoquinoline nucleus in nature, particularly in a large class of alkaloids. thieme-connect.dersc.orgnih.gov These natural products, the isoquinoline alkaloids, are biosynthesized in plants and some microorganisms, typically from the amino acid tyrosine. semanticscholar.orgamerigoscientific.comnih.gov Well-known examples include morphine, codeine, papaverine, and berberine, which highlights the structural diversity and biological significance of this family of compounds. semanticscholar.orgrsc.orgnih.gov

4-Methylisoquinolin-5-ol is a synthetic derivative within this class, featuring a methyl group at the 4th position and a hydroxyl group at the 5th position of the isoquinoline ring system. This specific substitution pattern differentiates it from naturally occurring alkaloids and other synthetic isomers, defining its unique chemical properties and potential for specific applications in research. The synthesis of such substituted isoquinolines often involves established chemical reactions like the Bischler-Napieralski, Pictet-Spengler, or Pomeranz–Fritsch reactions, as well as modern synthetic methodologies. nih.govacs.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 651310-48-4 |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.18 g/mol |

| IUPAC Name | This compound |

Strategic Importance of the Isoquinoline Scaffold in Contemporary Research

The isoquinoline framework is considered a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govresearchgate.netresearchgate.net This term refers to molecular structures that are capable of binding to multiple biological targets, thus appearing frequently in the structures of bioactive compounds and approved drugs. The strategic importance of the isoquinoline scaffold stems from its remarkable versatility and the broad spectrum of pharmacological activities exhibited by its derivatives. semanticscholar.orgwisdomlib.orgnih.govresearchgate.net

Research has demonstrated that compounds containing the isoquinoline core possess a wide array of biological effects, making them attractive templates for drug design. nih.govnih.gov These activities are diverse and have been extensively studied in various therapeutic areas. researchgate.net

Table 2: Reported Pharmacological Activities of Isoquinoline Derivatives

| Pharmacological Activity | Description | Citations |

|---|---|---|

| Anticancer | Isoquinoline derivatives have shown the ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and interfere with processes like DNA replication and cell migration. amerigoscientific.comresearchgate.netresearchgate.net Some complex isoquinoline alkaloids are in clinical use as anticancer drugs. acs.org | amerigoscientific.comresearchgate.netresearchgate.netacs.orgoup.com |

| Antimicrobial | Many isoquinoline derivatives exhibit broad-spectrum activity against bacteria, fungi, and parasites. wisdomlib.orgamerigoscientific.com Berberine, for example, is well-known for its antimicrobial effects. amerigoscientific.com | wisdomlib.orgamerigoscientific.comresearchgate.net |

| Anti-inflammatory | Certain synthetic and natural isoquinolines have demonstrated significant anti-inflammatory properties. nih.govresearchgate.net | nih.govresearchgate.netresearchgate.net |

| Neuroprotective | The scaffold is present in compounds studied for their effects on the central nervous system, including potential treatments for neurodegenerative diseases. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| Enzyme Inhibition | The isoquinoline structure serves as a core for designing inhibitors of various enzymes, which is a key strategy in modern drug development. semanticscholar.orgnih.gov | semanticscholar.orgnih.gov |

The development of new synthetic methods to create diversely functionalized isoquinolines remains an active and engrossing area of research for organic and medicinal chemists. nih.govacs.org The ability to modify the core scaffold at various positions allows for the fine-tuning of a compound's properties to enhance its potency and selectivity for a specific biological target. This adaptability ensures that the isoquinoline scaffold will continue to be a cornerstone in the search for novel therapeutic agents and functional molecules. rsc.orgnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

651310-48-4 |

|---|---|

Molecular Formula |

C10H9NO |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

4-methylisoquinolin-5-ol |

InChI |

InChI=1S/C10H9NO/c1-7-5-11-6-8-3-2-4-9(12)10(7)8/h2-6,12H,1H3 |

InChI Key |

RCBSGVKOJQMRIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CC2=C1C(=CC=C2)O |

Origin of Product |

United States |

Chemical Reactivity and Transformational Chemistry of 4 Methylisoquinolin 5 Ol

Reactivity of the Isoquinoline (B145761) Nitrogen Atom

The nitrogen atom in the isoquinoline ring of 4-methylisoquinolin-5-ol possesses a lone pair of electrons, rendering it basic and nucleophilic. quimicaorganica.org As an analogue of pyridine (B92270), isoquinoline is a weak base. tutorsglobe.comwikipedia.org The basicity can be influenced by substituents on the ring; electron-donating groups tend to increase basicity, while electron-withdrawing groups decrease it. quimicaorganica.org

The nitrogen's lone pair readily participates in several fundamental reactions:

Protonation: In the presence of strong acids, such as hydrochloric acid (HCl), the nitrogen atom is protonated to form isoquinolinium salts. tutorsglobe.comwikipedia.orgyoutube.com

Alkylation and Acylation: The nitrogen can act as a nucleophile, attacking alkyl or acyl halides to form N-alkylated or N-acylated isoquinolinium salts. quimicaorganica.orgyoutube.com For instance, reaction with methyl iodide would yield N-methylisoquinolinium iodide. youtube.com

N-Oxide Formation: Treatment with hydrogen peroxide or peracids results in the oxidation of the nitrogen atom to form the corresponding N-oxide. quimicaorganica.org These N-oxides can be reduced back to the parent isoquinoline. quimicaorganica.org

Adduct Formation with Lewis Acids: The nitrogen atom can coordinate with Lewis acids, such as boron trifluoride (BF₃), to form adducts. tutorsglobe.comwikipedia.org

| Reaction Type | Reagent(s) | Product Type |

| Protonation | Strong acids (e.g., HCl) | Isoquinolinium salt |

| Alkylation | Alkyl halides (e.g., CH₃I) | N-Alkylisoquinolinium salt |

| Acylation | Acyl halides | N-Acylisoquinolinium salt |

| N-Oxidation | Peracids, H₂O₂ | Isoquinoline N-oxide |

| Lewis Acid Adduct Formation | Lewis acids (e.g., BF₃) | Lewis acid adduct |

Reactions at the Phenolic Hydroxyl Group

The hydroxyl group at the C-5 position imparts phenolic character to the molecule. This functional group is acidic and can undergo a variety of reactions typical for phenols. nih.gov

Salt Formation: As a weak acid, the phenolic hydroxyl group reacts with strong bases like sodium hydroxide to form a sodium phenoxide salt. youtube.com

Etherification: The corresponding phenoxide, generated by treatment with a base, can react with alkyl halides in a Williamson ether synthesis to form ethers.

Esterification: The hydroxyl group can be acylated by reacting with acid chlorides or anhydrides to form esters.

The position of the hydroxyl group can also influence intramolecular interactions. For instance, ortho-hydroxyl groups can form hydrogen bonds with adjacent functional groups, which can affect the molecule's reactivity and physical properties. mdpi.commdpi.com In this compound, the hydroxyl group is ortho to the C-4 methyl group and the C-6 hydrogen.

Transformations Involving the Methyl Group at C-4

Methyl groups attached to heteroaromatic rings, such as isoquinoline, can exhibit C-H acidity, particularly when located at positions that can be stabilized by the heteroatom through resonance. shahucollegelatur.org.in The C-H acidity of a methyl group on an isoquinoline ring is notably enhanced at the C-1 position. shahucollegelatur.org.in While the methyl group at C-4 is not as activated as one at C-1, it can still participate in certain reactions, especially under catalytic conditions.

A significant transformation involving methyl groups on N-heteroarenes is C-alkylation via transition-metal-catalyzed C(sp³)–H bond functionalization. mdpi.comresearchgate.net This methodology allows for the elongation of the alkyl chain. The auto-transfer hydrogenative (ATH) or "borrowing hydrogen" strategy is a particularly atom-efficient approach that uses alcohols as alkylating agents, producing water as the only byproduct. researchgate.netrsc.orgrsc.org

Various transition metals, including iridium, ruthenium, and manganese, have been shown to catalyze this reaction effectively. mdpi.comresearchgate.netrsc.org The general mechanism involves the metal catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde, which then undergoes a condensation reaction with the deprotonated methyl group of the heteroarene. Subsequent hydrogenation of the resulting alkene by the catalyst regenerates the catalyst and yields the C-alkylated product. This protocol has been successfully applied to a wide range of N-heteroarenes, including quinolines and isoquinolines. mdpi.comresearchgate.netprinceton.edu

| Catalyst Type | Alkylating Agent | Key Features |

| Iridium (Ir) complexes | Primary Alcohols | Effective for various N-heteroarenes including isoquinoline. mdpi.comresearchgate.net |

| Manganese (Mn) complexes | Primary Alcohols | Utilizes an earth-abundant metal; environmentally benign. researchgate.netrsc.org |

| Ruthenium (Ru) complexes | Primary Alcohols | Reported for C-alkylation of methyl quinolines and quinoxalines. rsc.org |

Electrophilic and Nucleophilic Aromatic Substitutions on the Isoquinoline Ring

The isoquinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution, with the regiochemical outcome depending on the reaction conditions and the nature of the substituents already present on the ring.

Electrophilic Aromatic Substitution (SₑAr):

In strongly acidic conditions, electrophilic substitution on the isoquinolinium ion occurs on the benzene (B151609) ring, as the pyridine ring is deactivated by the positive charge on the nitrogen. Nitration and sulfonation typically yield a mixture of 5- and 8-substituted products. tutorsglobe.comyoutube.comshahucollegelatur.org.in However, for the neutral isoquinoline molecule, the positional reactivity order for electrophilic substitution has been determined to be 4 > 5 = 7 > 8 > 6 > 3 > 1. rsc.org

In this compound, the existing substituents will direct incoming electrophiles. The hydroxyl group is a powerful activating, ortho-, para-director, while the methyl group is a weaker activating, ortho-, para-director. wikipedia.org

The -OH group at C-5 strongly activates the ring and directs electrophiles to its ortho positions (C-4 and C-6) and its para position (C-8).

The -CH₃ group at C-4 weakly activates and directs to its ortho positions (C-3 and C-5) and its para position (C-8).

Considering the combined effects, the C-6 and C-8 positions are highly activated by the hydroxyl group. The C-4 position is already substituted. Therefore, electrophilic substitution on this compound is most likely to occur at the C-6 and C-8 positions.

Nucleophilic Aromatic Substitution (SₙAr):

Aromatic rings generally undergo nucleophilic substitution only when activated by strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In the isoquinoline system, the electron-deficient pyridine ring is more susceptible to nucleophilic attack than the benzene ring. Nucleophilic substitution, such as amination via the Chichibabin reaction (e.g., with sodium amide), typically occurs at the C-1 position. youtube.comiust.ac.ir The presence of a good leaving group at this position facilitates the reaction. The introduction of strong electron-withdrawing groups, such as a nitro group, can further promote nucleophilic addition. iust.ac.ir For this compound, which lacks strong electron-withdrawing groups, harsh conditions would likely be required for nucleophilic substitution.

Oxidation and Reduction Chemistry of the Isoquinoline System

Reduction:

The isoquinoline ring can be selectively reduced in either the pyridine or the benzene ring depending on the reducing agent and reaction conditions. iust.ac.ir

Reduction of the Pyridine Ring: Catalytic hydrogenation (e.g., H₂/Pt) in a neutral solvent like methanol or reduction with tin and HCl typically reduces the pyridine ring to yield 1,2,3,4-tetrahydroisoquinoline. youtube.comiust.ac.ir

Reduction of the Benzene Ring: Under strongly acidic conditions, catalytic hydrogenation can selectively saturate the benzene ring, leading to 5,6,7,8-tetrahydroisoquinoline. youtube.comiust.ac.ir

Exhaustive Reduction: More vigorous reduction can lead to the formation of decahydroisoquinoline derivatives. iust.ac.ir

A photochemical method using trifluoroacetic acid and triethylsilane has also been developed for the dearomative reduction of quinolines and isoquinolines. nih.gov

Oxidation:

The isoquinoline ring is generally resistant to oxidation. pharmaguideline.com Under vigorous conditions, such as with alkaline potassium permanganate, the ring system undergoes cleavage, yielding a mixture of phthalic acid (from the benzene ring) and pyridine-3,4-dicarboxylic acid (from the pyridine ring). youtube.comshahucollegelatur.org.in The outcome of oxidation can be influenced by substituents. For example, in 5-aminoisoquinoline, only the benzene ring is oxidized, whereas in 5-nitroisoquinoline, the pyridine ring is oxidized. shahucollegelatur.org.in

The presence of the phenolic hydroxyl group at C-5 in this compound makes the benzene ring susceptible to oxidation to form a quinone, specifically an isoquinoline-5,8-dione. This transformation is analogous to the oxidation of other 5-hydroxyisoquinolines or related aminohydroxyquinolines.

The synthesis of the parent 5,8-isoquinolinedione has been successfully achieved through the oxidation of 5,8-diaminoisoquinoline. acs.org An earlier attempt to synthesize this compound by oxidizing 5-amino-8-hydroxyisoquinoline was unsuccessful, yielding only the hydroquinone. acs.org However, the oxidation of phenols and aniline derivatives to quinones is a well-established process, often employing reagents like Fremy's salt. mdpi.com

For this compound, a plausible route to the corresponding 4-methylisoquinoline-5,8-dione would involve the introduction of an amino or hydroxyl group at the C-8 position, followed by oxidation. For example, nitrosation followed by reduction could introduce an amino group at C-8, creating a suitable precursor for oxidation to the 5,8-dione. The oxidation of 4-alkyl catechols to quinones is a known transformation, which can sometimes proceed through a quinone methide intermediate. mdpi.com

| Precursor Type | Oxidizing Agent | Product | Reference |

| 5,8-Diaminoisoquinoline | Potassium dichromate/H₂SO₄ | 5,8-Isoquinolinedione | acs.org |

| 5-Amino-8-hydroxyisoquinoline | Silver (I) oxide | Isoquinoline-5,8-hydroquinone | acs.org |

| Aniline derivatives | Fremy's salt (Potassium nitrosodisulfonate) | Quinones | mdpi.com |

Ring Reduction Pathways (e.g., Tetrahydroisoquinoline Derivatives)

The reduction of the isoquinoline ring system in this compound to its corresponding tetrahydroisoquinoline derivatives, such as 4-methyl-1,2,3,4-tetrahydroisoquinolin-5-ol, is a key transformation that significantly alters its three-dimensional structure and biological activity. While specific literature on the direct reduction of this compound is limited, general methods for the reduction of substituted isoquinolines can be applied.

Catalytic hydrogenation is a primary method for the reduction of the isoquinoline nucleus. This process typically involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include platinum, palladium, and nickel. The reaction conditions, such as temperature, pressure, and the choice of solvent and catalyst, can influence the degree of reduction and the stereochemistry of the resulting tetrahydroisoquinoline. For instance, the catalytic reduction of enamine intermediates, which can be formed from isoquinoline precursors, leads to the formation of tetrahydroisoquinolines thieme-connect.de.

Chemical reduction methods offer an alternative to catalytic hydrogenation. Reagents like sodium borohydride in the presence of a proton source or lithium aluminum hydride can be employed to reduce the C=N bond of the isoquinoline ring, leading to 1,2-dihydroisoquinoline intermediates, which can be further reduced to the tetrahydroisoquinoline. The specific choice of reducing agent and reaction conditions would need to be optimized for this compound to achieve the desired 4-methyl-1,2,3,4-tetrahydroisoquinolin-5-ol.

The synthesis of various 4-substituted tetrahydroisoquinoline derivatives has been reported through α-amidoalkylation reactions, providing an alternative route to these structures researchgate.net.

Derivatization Strategies for Mechanistic and SAR Studies

Derivatization of this compound is a critical strategy for conducting mechanistic studies and exploring its structure-activity relationship (SAR). By systematically modifying the core structure, researchers can probe the interactions of the molecule with biological targets and identify key pharmacophoric features.

The hydroxyl group at the 5-position is a prime site for derivatization. It can undergo a variety of reactions, including:

Etherification: Formation of ethers by reaction with alkyl halides or other electrophiles can modulate the compound's lipophilicity and hydrogen-bonding capabilities.

Esterification: Conversion to esters through reaction with acyl chlorides or carboxylic anhydrides can introduce a range of functionalities and potentially act as prodrugs.

Acetylation: The formation of acetoxy derivatives is a common strategy in SAR studies. For example, the synthesis of 5-acetoxy-4-methylisoquinoline-1-carboxaldehyde has been reported as part of the synthesis of related thiosemicarbazones researchgate.net.

The aromatic ring system of this compound also presents opportunities for derivatization. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could introduce substituents at various positions, although the directing effects of the existing methyl and hydroxyl groups would need to be considered. For instance, nitration of 4-bromo-1-methylisoquinoline has been used to introduce a nitro group, which can then be further transformed researchgate.net.

Furthermore, the nitrogen atom in the isoquinoline ring can be quaternized to form isoquinolinium salts, which can then undergo further reactions.

The synthesis of a variety of substituted isoquinoline analogs has been explored to investigate their antitumor activity, highlighting the importance of substitution patterns for biological efficacy thieme-connect.de. Such studies provide a foundation for designing and synthesizing novel derivatives of this compound for SAR investigations.

Below is a table summarizing potential derivatization strategies for this compound:

| Functional Group | Derivatization Reaction | Potential Modification | Purpose |

| 5-Hydroxyl | Etherification | Alkoxy, Aryloxy | Modulate lipophilicity, hydrogen bonding |

| 5-Hydroxyl | Esterification | Acyloxy | Introduce diverse functionalities, prodrugs |

| Aromatic Ring | Electrophilic Substitution | Nitro, Halo | Explore electronic effects on activity |

| Ring Nitrogen | Quaternization | N-Alkyl, N-Aryl | Modify solubility and charge distribution |

These derivatization strategies, coupled with biological evaluation, are essential for elucidating the mechanism of action and optimizing the therapeutic potential of this compound and its analogs.

Structure Activity Relationship Sar and Mechanistic Investigations of 4 Methylisoquinolin 5 Ol Derivatives

Conformational Analysis and Molecular Recognition Profiles

Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt through the rotation of its single bonds. fiveable.me This analysis is fundamental in medicinal chemistry because the specific conformation of a molecule significantly influences its ability to interact with biological targets like enzymes and receptors. fiveable.me The spatial arrangement of atoms determines the molecule's recognition profile, dictating how it fits into a binding site and the strength of the resulting interaction.

Exploration of Isoquinoline (B145761) Scaffold Interactions with Biological Systems

The isoquinoline core is considered a "privileged scaffold" because it is a structural component in many compounds that exhibit a broad spectrum of biological activities. nih.govnih.gov These activities stem from the ability of the isoquinoline framework to interact with a wide variety of biological systems and molecular targets. rsc.org Isoquinoline alkaloids, derived from natural sources, and their synthetic analogs have demonstrated antitumor, antiviral, anti-inflammatory, antibacterial, and neuroprotective properties. nih.govrsc.orgresearchgate.net

The mechanisms behind these activities are diverse. For example, some isoquinoline alkaloids can interfere with critical cellular signaling pathways, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase/extracellular-signal-regulated kinase (MEK/ERK), to exert antiviral effects. nih.gov In the context of cancer, isoquinoline derivatives have been shown to induce cell death (apoptosis), cause DNA fragmentation, inhibit tubulin polymerization, and arrest the cell cycle. researchgate.net The versatility of the isoquinoline scaffold allows it to be chemically modified to create derivatives that can target specific proteins, including enzymes, receptors, and even nucleic acids, making it a valuable starting point for drug discovery. nih.govnih.govresearchgate.net

Mechanistic Elucidation of Bioactive Isoquinoline Analogs

Investigating the precise molecular mechanisms of bioactive isoquinoline analogs is key to understanding their therapeutic potential and for developing improved derivatives. These mechanisms can be broadly categorized based on the biological target they interact with.

Organophosphates (OPs), found in pesticides and nerve agents, exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system. wikipedia.orgnih.gov This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing a cholinergic crisis. nih.gov Cholinesterase reactivators, typically belonging to the oxime class of compounds, are used as antidotes. wikipedia.org These drugs work by removing the organophosphate group from the serine residue in the active site of AChE, thereby restoring the enzyme's function. wikipedia.org

The isoquinoline scaffold has been explored in the context of cholinesterase modulation. Some isoquinoline alkaloids have been noted for their acetylcholinesterase inhibitory effects. researchgate.net Conversely, research has also focused on creating new reactivators with different chemical structures to improve efficacy against various nerve agents, as no single reactivator is effective against all types of organophosphate poisoning. researchgate.net The development of novel reactivators is an ongoing area of research, with studies synthesizing and testing new compounds for their ability to restore cholinesterase activity. researchgate.net

Table 1: Overview of Selected Cholinesterase Reactivators

| Reactivator | Key Structural Feature(s) | Efficacy Notes |

|---|---|---|

| Pralidoxime (2-PAM) | Pyridinium oxime | First effective reactivator; widely used but not universally effective against all nerve agents. wikipedia.orgresearchgate.netmdpi.com |

| Obidoxime (Toxogonin) | Bis-pyridinium oxime | Can reactivate tabun-inhibited AChE. researchgate.net |

| HI-6 | H oxime | Possesses the ability to reactivate soman-inhibited AChE. researchgate.net |

This table is for illustrative purposes and highlights well-documented reactivators to explain the mechanism relevant to enzyme modulation.

Pyrazoloquinolinones (PQs) are a class of compounds, structurally related to isoquinolines, that act as ligands for the γ-aminobutyric acid type A (GABA-A) receptor. nih.govnih.gov The GABA-A receptor is a crucial ligand-gated ion channel in the central nervous system and a target for many clinically relevant drugs. nih.govresearchgate.net PQs can interact with distinct binding sites on the receptor. nih.gov While many bind to the classic benzodiazepine site at the α+/γ- interface, more recent studies have focused on their interactions with an alternative site at the extracellular α+/β- interface. nih.govnih.govmdpi.com

Modulation of the GABA-A receptor by PQs can be complex. Depending on the specific substitution pattern on the PQ scaffold, these compounds can act as positive allosteric modulators (enhancing the effect of GABA), negative allosteric modulators (reducing the effect of GABA), or null modulators (binding but having no effect on their own). nih.govmdpi.com This has led to the identification of PQs with high functional selectivity for specific GABA-A receptor subtypes, such as those containing the α6 subunit. nih.govresearchgate.net For example, researchers have identified a PQ derivative that shows high selectivity for positive modulation at α6β3γ2 receptors with minimal activity at other subtypes, as well as a compound that elicits negative modulation at the α+/β- interface. nih.govresearchgate.net

Table 2: Functional Selectivity of Pyrazoloquinolinone (PQ) Analogs at GABA-A Receptors

| Compound Class | Target Interface | Type of Modulation | Key Finding |

|---|---|---|---|

| Prototypical PQs (e.g., CGS 8216) | α+/γ- (Benzodiazepine site) | Near silent / Antagonist | High affinity binding with little functional effect on its own. nih.govnih.gov |

| Novel PQ Analogs | α+/β- | Positive Allosteric Modulation (PAM) | Identification of compounds with high functional selectivity for α6-containing receptors. nih.govresearchgate.net |

| Novel PQ Analogs | α+/β- | Negative Allosteric Modulation (NAM) | First demonstration of a compound eliciting negative modulation at this specific interface. nih.gov |

Psoralens are a class of naturally occurring furocoumarins that are structurally distinct from isoquinolines but serve as a key example of small molecules that interact with nucleic acids. Their mechanism of action involves binding to DNA and forming covalent bonds upon exposure to ultraviolet A (UVA) light, a process utilized in PUVA (psoralen + UVA) therapy for skin diseases. mdpi.com

The mechanism proceeds in several steps. First, the planar psoralen molecule intercalates into the DNA double helix, positioning itself between adjacent base pairs. mdpi.comresearchgate.net Upon absorption of a UVA photon, the psoralen becomes excited and can undergo a [2+2] cycloaddition reaction with a pyrimidine base, most commonly thymine. mdpi.combiorxiv.org This reaction forms a cyclobutane ring, creating a monoadduct that covalently links the psoralen to one strand of the DNA. researchgate.net If this monoadduct absorbs a second photon, it can react with a thymine on the opposite DNA strand, resulting in an interstrand cross-link that covalently joins the two strands of the double helix. researchgate.net This DNA damage is the basis for the therapeutic effect of PUVA therapy. mdpi.com

Table 3: Mechanism of DNA Photobinding by Psoralen Derivatives

| Step | Process | Description | Outcome |

|---|---|---|---|

| 1 | Intercalation ("Dark Complex") | The planar psoralen molecule inserts itself between the base pairs of the DNA double helix. researchgate.net | Non-covalent association with DNA. |

| 2 | Photoactivation & Mono-adduct Formation | Absorption of a UVA photon excites the psoralen, leading to a cycloaddition reaction with a thymine base. mdpi.comresearchgate.net | A covalent monoadduct is formed, linking the psoralen to one DNA strand. |

Beyond specific enzyme or receptor interactions, isoquinoline derivatives can affect fundamental cellular processes, particularly in the context of cancer therapy. researchgate.neteurekaselect.com Studies on aryl-isoquinoline derivatives, synthesized based on the structure of the natural alkaloid sanguinarine, have revealed potent antitumor activity against glioblastoma cells. eurekaselect.comresearchgate.net

The investigation into the mechanism of action of these compounds showed that they induce cell death through apoptosis. eurekaselect.com Key indicators of this apoptotic pathway were observed, including the externalization of phosphatidylserine on the cell surface and the depolarization of the mitochondrial membrane, which are hallmarks of the intrinsic pathway of apoptosis. eurekaselect.comresearchgate.net Furthermore, these derivatives were found to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proceeding through mitosis and proliferation. eurekaselect.com Molecular modeling studies suggested that these effects could be linked to interactions with anti-apoptotic proteins like Bcl-xL. eurekaselect.comresearchgate.net

Table 4: Cellular Mechanisms of Action for Antitumor Aryl-Isoquinoline Derivatives

| Cellular Process | Observed Effect | Mechanism Detail |

|---|---|---|

| Apoptosis Induction | Induces programmed cell death in glioblastoma cells. eurekaselect.com | Involves phosphatidylserine externalization and mitochondrial membrane depolarization (intrinsic pathway). eurekaselect.comresearchgate.net |

| Cell Cycle Regulation | Causes cell cycle arrest at the G2/M phase. eurekaselect.com | Prevents cell division and proliferation. eurekaselect.com |

Structure-Based Design Principles for Targeted Molecular Modulators

The rational design of modulators derived from 4-methylisoquinolin-5-ol hinges on a detailed understanding of the target's three-dimensional structure, typically obtained through X-ray crystallography, NMR spectroscopy, or homology modeling. By analyzing the topology and chemical environment of the binding site, medicinal chemists can strategically modify the this compound scaffold to optimize interactions and achieve desired biological activity.

Key principles in this design process include:

Hydrogen Bonding Interactions: The hydroxyl group at the 5-position is a prime candidate for forming hydrogen bonds with amino acid residues such as serine, threonine, tyrosine, aspartate, and glutamate within a target's active site. Structure-based design would focus on positioning this hydroxyl group to interact with key hydrogen bond donors or acceptors, thereby anchoring the molecule in a favorable orientation. The nitrogen atom in the isoquinoline ring can also act as a hydrogen bond acceptor.

Hydrophobic and van der Waals Interactions: The methyl group at the 4-position can engage in hydrophobic interactions with nonpolar residues like leucine (B10760876), isoleucine, valine, and phenylalanine. Depending on the pocket's size and shape, the methyl group can be a crucial element for enhancing binding affinity. Furthermore, the aromatic isoquinoline ring system itself provides a significant surface area for π-π stacking and other non-covalent interactions with aromatic residues of the target protein.

Scaffold Hopping and Bioisosteric Replacement: In cases where specific properties of the this compound core need to be fine-tuned, the principle of bioisosteric replacement can be applied. For instance, the methyl group could be replaced with other small alkyl groups, a halogen, or a trifluoromethyl group to modulate lipophilicity and electronic properties. Similarly, the hydroxyl group could be replaced with a bioisostere like an amine or a thiol to explore different hydrogen bonding patterns and chemical reactivity.

Fragment-Based and de novo Design: Structure-based design often employs fragment-based approaches where small molecular fragments are identified that bind to specific sub-pockets of the target. The this compound scaffold could serve as a core fragment to be elaborated upon. By adding substituents at various positions of the isoquinoline ring, it is possible to "grow" the molecule to occupy adjacent pockets and form additional favorable interactions, thereby increasing potency and selectivity.

Table of Potential Modifications and Their Rationale in Structure-Based Design:

| Position of Modification | Potential Modification | Rationale for Targeted Design |

| 5-OH | Etherification, Esterification | To act as a prodrug or to probe for additional hydrophobic interactions in the binding site. |

| 4-CH₃ | Halogenation (F, Cl, Br) | To modulate electronic properties and potentially form halogen bonds with the target. |

| Ethyl, Propyl | To explore the size and shape of the hydrophobic pocket. | |

| N-2 (Ring Nitrogen) | Quaternization | To introduce a positive charge for potential ionic interactions with acidic residues. |

| Other Ring Positions | Introduction of various substituents | To improve solubility, metabolic stability, and to explore further interactions with the target protein. |

The successful application of these structure-based design principles is contingent on the availability of high-resolution structural data for the target of interest. In the absence of such data, computational methods such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, based on a series of active and inactive analogs, can provide valuable insights to guide the design of novel this compound derivatives with tailored biological activities.

Computational and Theoretical Chemistry of 4 Methylisoquinolin 5 Ol Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the intrinsic properties of molecules. DFT methods are used to determine the electronic structure and predict various molecular attributes with a favorable balance of accuracy and computational cost.

Frontier Molecular Orbital (FMO) analysis is a key component of electronic structure characterization. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the optical and electronic properties of a compound. nih.gov The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical stability and reactivity. nih.gov A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability.

For the parent isoquinoline (B145761) molecule, DFT calculations using the B3LYP technique and a 6-311++G(d, p) basis set have determined the HOMO energy to be -5.581 eV and the LUMO energy to be 1.801 eV, resulting in an energy gap of 3.78 eV. tandfonline.com Studies on other substituted isoquinoline derivatives show how different functional groups can modulate these energy levels. For example, the introduction of strong electron-withdrawing groups can lower the energy gap, enhancing the molecule's electronic interactions. nih.gov

Below is a table illustrating typical FMO energy values for isoquinoline and related derivatives as found in computational studies.

| Compound/Derivative Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Isoquinoline (Parent) tandfonline.com | -5.581 | 1.801 | 3.78 |

| MPBIR (Isoquinoline Chromophore) nih.gov | -5.762 | -1.938 | 3.824 |

| MPBID1 (Isoquinoline Chromophore) nih.gov | -5.811 | -2.061 | 3.750 |

| MPBID4' (with -NO₂ group) nih.gov | -6.046 | -3.304 | 2.742 |

This table presents representative data from DFT calculations on various isoquinoline systems to illustrate the range of electronic properties.

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. By analyzing the electronic structure, parameters such as chemical hardness (η), softness (S), and global electrophilicity (ω) can be calculated. tandfonline.com These descriptors help predict whether a molecule will act as an electrophile or a nucleophile in a chemical reaction. For instance, the parent isoquinoline molecule has been calculated to have a chemical hardness value of 0.529. tandfonline.com Such computational assessments are vital in understanding the reaction mechanisms and potential metabolic pathways of isoquinoline derivatives. tandfonline.com

Molecular Modeling and Docking Simulations

Molecular modeling techniques are essential for studying how a small molecule like 4-Methylisoquinolin-5-ol might interact with biological macromolecules, such as proteins or enzymes.

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor protein. nih.govresearchgate.net This technique is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

In studies involving isoquinoline derivatives, docking simulations have been performed to explore their binding modes within the active sites of various enzymes. For example, docking studies on certain dihydroisoquinoline derivatives confirmed that their antiproliferative activity against cancer cells was due to the inhibition of leucine (B10760876) aminopeptidase (B13392206) (LAP). nih.gov The simulations revealed that the inhibitor could form crucial hydrogen bonds with amino acid residues like Gly362 and coordinate with zinc ions in the active site, which is essential for its inhibitory effect. nih.gov Similarly, other isoquinoline-based compounds have been docked into the active sites of targets like COX-2 to rationalize their structure-activity relationships. researchgate.net These models help identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

The conformational landscape of a molecule refers to the collection of all possible three-dimensional shapes (conformers) it can adopt through the rotation of its single bonds. Analyzing this landscape is a critical prerequisite for meaningful molecular docking, as a molecule's biological activity is often dependent on its ability to adopt a specific, "bioactive" conformation that fits precisely into the receptor's binding site.

For a molecule like this compound, theoretical methods are used to identify low-energy, stable conformers. This analysis ensures that the conformations used in subsequent docking simulations are energetically feasible, thereby increasing the accuracy and predictive power of the binding mode predictions. The rigid nature of the isoquinoline core limits its conformational flexibility, but the orientation of substituent groups, such as the methyl and hydroxyl groups, can significantly influence its interaction with a target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov The primary objective is to develop predictive models that can estimate the activity of new, unsynthesized molecules. nih.gov

The QSAR process involves calculating a set of numerical values, known as molecular descriptors, that encode structural, physicochemical, or electronic features of the molecules. These descriptors are then used to build a statistical model. For isoquinoline derivatives, QSAR studies have been successfully applied to understand and predict their biological activities. For instance, a 3D-QSAR study on pyrimido-isoquinolin-quinone compounds was conducted to design new derivatives active against methicillin-resistant Staphylococcus aureus. nih.gov The resulting models, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), identified the key steric, electrostatic, and hydrogen bond acceptor properties that contribute to antibacterial activity. nih.gov

In another study on quinoline (B57606) derivatives, QSAR models were developed to predict inhibitory activity against P-glycoprotein, a factor in cancer multidrug resistance. nih.gov These models utilize various 2D and 3D descriptors to correlate molecular structure with biological function.

A typical QSAR model can be represented by a mathematical equation, as illustrated in studies on quinolinequinones, where anti-inflammatory activity (pAI50) was correlated with descriptors like LUMO energy, molecular softness, and the octanol-water partition coefficient (logP). researchgate.net

| QSAR Model Component | Description | Example Descriptors for Isoquinolines |

| Dataset | A series of related compounds with measured biological activity. | Pyrimido-isoquinolin-quinones with anti-MRSA activity. nih.gov |

| Molecular Descriptors | Numerical values representing molecular properties. | Steric fields, electrostatic fields, logP, HOMO/LUMO energies. nih.govresearchgate.net |

| Statistical Method | Algorithm used to create the correlation model. | CoMFA, CoMSIA, Multiple Linear Regression, Machine Learning. nih.govnih.gov |

| Validation | Process to assess the model's predictive accuracy. | Cross-validation (q²), external test set prediction. nih.gov |

Advanced Computational Methodologies in Medicinal Chemistry (e.g., Free Energy Perturbation, Machine Learning Algorithms)

In modern medicinal chemistry, advanced computational techniques are indispensable for identifying and optimizing lead compounds. For systems involving scaffolds like this compound, methods such as Free Energy Perturbation (FEP) and Machine Learning (ML) offer powerful predictive capabilities.

Free Energy Perturbation (FEP)

FEP is a rigorous computational method based on statistical mechanics used to calculate the difference in free energy between two states, such as the binding of two different ligands to a protein. nih.gov This technique is particularly valuable in lead optimization, where it can predict the affinity changes resulting from small chemical modifications to a parent molecule like this compound.

The core of FEP lies in simulating a non-physical, or "alchemical," transformation of one molecule into another through a series of small, discrete steps. By calculating the free energy change for each step, the total free energy difference between the initial and final molecules can be determined. For instance, in a drug design project targeting a specific protein kinase, FEP can be employed to predict whether adding a functional group to the 4-methylisoquinoline-5-ol scaffold would enhance its binding affinity.

A typical application involves a thermodynamic cycle where the relative binding free energy (ΔΔG) of two ligands (L1 and L2) is calculated. This cycle connects the binding free energies of L1 and L2 to the protein with the free energies of transforming L1 into L2 in both the solvated environment and the protein's binding site. nih.gov A study on substituted quinoline derivatives as mutant EGFR inhibitors demonstrated the use of FEP to determine the absolute binding free energy (ΔGbinding), which helped identify the most promising contenders for synthesis and biological testing. nih.gov Although computationally intensive, the accuracy of FEP in predicting binding affinities makes it a valuable tool for prioritizing compounds and reducing the number of molecules that need to be synthesized and tested experimentally. cresset-group.com

Machine Learning Algorithms

Machine learning (ML) has emerged as a transformative tool in drug discovery, capable of analyzing vast datasets to identify patterns and build predictive models. nih.gov For isoquinoline and quinoline-based compounds, ML is often applied through Quantitative Structure-Activity Relationship (QSAR) modeling. researchgate.net QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.netnih.gov

The process involves several key steps:

Data Collection: A dataset of molecules with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: Numerical descriptors representing the physicochemical properties and structural features of the molecules are calculated. These can range from simple properties like molecular weight and logP to complex 3D descriptors.

Model Training: An ML algorithm, such as Random Forest, Support Vector Machines (SVM), or Artificial Neural Networks (ANN), is trained on the dataset to learn the correlation between the descriptors and the observed activity. researchgate.netnih.gov

Model Validation and Prediction: The model's predictive power is rigorously validated using external test sets. Once validated, it can be used to predict the activity of new, untested molecules, including novel derivatives of this compound. nih.govbiorxiv.org

For example, a QSAR study on quinoline derivatives as corrosion inhibitors utilized both multiple linear regression (MLR) and artificial neural networks (ANN) to model their performance. The ANN-based model showed the best correlation and was subsequently used to predict the efficiencies of newly designed quinoline molecules. researchgate.net Such approaches allow for the high-throughput virtual screening of large chemical libraries to identify promising candidates with desired bioactivities, significantly accelerating the initial stages of drug discovery. researchgate.net

Correlation of Spectroscopic Data with Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are crucial for interpreting and predicting spectroscopic data. By calculating properties like nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies, these models provide a direct link between the molecular structure and its experimental spectrum. This correlation is vital for structure elucidation and confirming the identity of synthesized compounds like this compound.

NMR Spectra Correlation

DFT calculations have become a standard tool for predicting the ¹H and ¹³C NMR spectra of organic molecules. ruc.dknih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to compute the isotropic magnetic shielding tensors for each nucleus. rsc.org These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS).

Table 1: Representative Correlation of Experimental vs. Calculated ¹³C NMR Chemical Shifts for Isoquinoline (Note: This data is for the parent compound Isoquinoline and serves as a representative example of the methodology's accuracy. Calculations are typically performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set.)

| Atom Position | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| C1 | 152.7 | 151.9 | -0.8 |

| C3 | 143.1 | 142.5 | -0.6 |

| C4 | 120.5 | 119.8 | -0.7 |

| C4a | 128.9 | 128.2 | -0.7 |

| C5 | 127.6 | 127.0 | -0.6 |

| C6 | 130.4 | 129.7 | -0.7 |

| C7 | 127.2 | 126.5 | -0.7 |

| C8 | 126.5 | 125.8 | -0.7 |

| C8a | 135.7 | 135.0 | -0.7 |

Vibrational Spectra Correlation

Similarly, DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules, which correspond to the peaks observed in Infrared (IR) and Raman spectra. chemrxiv.org These calculations help in the detailed assignment of vibrational modes, where specific atomic motions (stretching, bending, torsion) are linked to particular spectral bands. nih.govresearchgate.net

Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. To improve the correlation, a uniform scaling factor is typically applied to the computed frequencies. nih.gov Studies on isoquinoline and various methylquinoline derivatives have shown an excellent agreement between the scaled theoretical frequencies and the experimental IR and Raman data. researchgate.netnih.gov This allows for a confident assignment of the entire vibrational spectrum, providing a detailed fingerprint of the molecule's structure.

Table 2: Representative Correlation of Experimental vs. Calculated Vibrational Frequencies for Isoquinoline (Note: This data is for the parent compound Isoquinoline and serves as a representative example. Assignments are based on Potential Energy Distribution (PED). ν = stretching, δ = in-plane bending, γ = out-of-plane bending. Calculations performed at the B3LYP/6-31G level.)*

| Assignment (PED) | Experimental (IR, cm⁻¹) | Calculated (Scaled, cm⁻¹) | Difference (cm⁻¹) |

| ν(C-H) | 3055 | 3060 | +5 |

| ν(C-H) | 3025 | 3031 | +6 |

| Ring ν(C=C) | 1626 | 1629 | +3 |

| Ring ν(C=N) | 1590 | 1593 | +3 |

| Ring ν(C-C) | 1464 | 1468 | +4 |

| δ(C-H) | 1380 | 1385 | +5 |

| δ(C-H) | 1142 | 1145 | +3 |

| γ(C-H) | 829 | 833 | +4 |

| Ring deformation | 745 | 749 | +4 |

These computational methodologies provide a robust framework for understanding the chemical and physical properties of this compound at a molecular level. By predicting binding affinities and correlating with spectroscopic data, theoretical chemistry plays a synergistic role with experimental work, guiding the rational design of new molecules with potential therapeutic value.

Advanced Analytical Methodologies for 4 Methylisoquinolin 5 Ol Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool in the analysis of 4-Methylisoquinolin-5-ol, enabling the separation of the compound from reaction mixtures, byproducts, and impurities. The choice of chromatographic method depends on the volatility and polarity of the compound, as well as the required scale of separation.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of non-volatile compounds like this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is commonly employed. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Detailed research findings indicate that for structurally similar compounds, such as other isoquinoline (B145761) derivatives, specific HPLC conditions can be optimized for efficient separation. For instance, a C18 column is a common choice for the stationary phase due to its hydrophobic nature, which effectively retains the aromatic isoquinoline core. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The composition of the mobile phase can be adjusted to control the retention time of the compound. The addition of a small amount of acid, like formic acid or phosphoric acid, to the mobile phase can improve peak shape by ensuring the analyte is in a single ionic form. Detection is often carried out using a UV detector, as the aromatic structure of this compound exhibits strong absorbance in the UV region.

Table 1: Illustrative HPLC Parameters for Analysis of Isoquinoline Derivatives

| Parameter | Condition |

|---|---|

| Stationary Phase | Reversed-phase C18 column |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a typical set of starting parameters for the HPLC analysis of this compound, based on methods developed for related compounds. Optimization would be necessary for specific applications.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to the hydroxyl group, it can be analyzed by GC after a derivatization step, such as silylation. This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, increasing the compound's volatility and thermal stability.

In a typical GC analysis, the derivatized compound is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column. The column contains a stationary phase, often a polysiloxane-based polymer, which interacts with the components of the sample to different extents, leading to their separation. The separated components are then detected by a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The use of a mass spectrometer as a detector (GC-MS) provides not only quantitative information but also structural information based on the fragmentation pattern of the molecule.

Table 2: Representative GC-MS Conditions for Analysis of Derivatized Isoquinolines

| Parameter | Condition |

|---|---|

| Column | DB-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature of 60°C, ramped to 280°C at 20°C/min |

| Detector | Mass Spectrometer (Electron Ionization mode) |

This table outlines a general GC-MS method that could be adapted for the analysis of derivatized this compound. The derivatization step is crucial for successful analysis by this technique.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds, and determining the purity of a substance. For the analysis of this compound, a TLC plate coated with a stationary phase, typically silica gel, is used. A small spot of the sample solution is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow layer of a suitable solvent or solvent mixture (the mobile phase).

The mobile phase ascends the plate by capillary action, and as it passes the sample spot, the components of the mixture are partitioned between the stationary phase and the mobile phase. Due to differences in their polarity and affinity for the stationary and mobile phases, different components travel up the plate at different rates, resulting in their separation. For isoquinoline alkaloids, a variety of mobile phase systems can be employed, often consisting of a mixture of a nonpolar solvent (like toluene or diisopropyl ether), a more polar solvent (such as acetone or methanol), and a small amount of a base (e.g., ammonia or diethylamine) to prevent tailing of the basic isoquinoline spots. After development, the separated spots can be visualized under UV light or by staining with a suitable reagent.

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. ¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the isoquinoline ring system, a singlet for the methyl group, and a signal for the hydroxyl proton. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would be crucial in confirming the substitution pattern on the isoquinoline core.

¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. The spectrum of this compound would display signals for each unique carbon atom, including the carbons of the isoquinoline ring, the methyl group carbon, and the carbon bearing the hydroxyl group. The chemical shifts of the carbon atoms provide valuable information about their electronic environment. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, allowing for a complete and unambiguous assignment of the structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 7.0 - 8.5 | 110 - 150 |

| Methyl Protons | 2.0 - 3.0 | 15 - 25 |

| Hydroxyl Proton | 5.0 - 10.0 (variable) | N/A |

| Aromatic Carbons | N/A | 110 - 150 |

| Carbon bearing OH | N/A | 150 - 160 |

| Methyl Carbon | N/A | 15 - 25 |

This table provides estimated chemical shift ranges for the different nuclei in this compound based on typical values for similar structural motifs. The exact values would need to be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight and elemental composition of a compound. Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 parts per million). This high accuracy allows for the calculation of a unique elemental formula for the molecule.

For this compound (C₁₀H₉NO), HRMS would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in a predictable manner upon ionization. This fragmentation data can help to confirm the presence of the isoquinoline core and the positions of the methyl and hydroxyl substituents.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of bonds in a molecule are sensitive to their environment, making the IR spectrum a unique molecular fingerprint. For this compound, the spectrum is characterized by the vibrations of its key structural components: the hydroxyl (-OH) group, the methyl (-CH₃) group, and the aromatic isoquinoline core.

The covalent bonds within this compound are not static; they behave like springs, undergoing various stretching and bending vibrations. nih.gov When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond, the bond absorbs the energy, resulting in a peak in the IR spectrum. The positions of these absorption bands are typically reported in wavenumbers (cm⁻¹).

Key Spectral Features of this compound:

O-H Stretching: The presence of the hydroxyl group gives rise to a characteristic broad and intense absorption band in the region of 3500-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules in the sample.

Aromatic C-H Stretching: The C-H bonds on the isoquinoline ring typically show absorption bands at wavenumbers slightly above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range. mdpi.com

Aliphatic C-H Stretching: The methyl group (-CH₃) exhibits characteristic C-H stretching vibrations just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ region.

C=C and C=N Stretching: The aromatic isoquinoline ring contains both carbon-carbon and carbon-nitrogen double bonds. These stretching vibrations lead to a series of sharp bands in the 1650-1400 cm⁻¹ region. Aromatic hydrocarbons typically show absorptions in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions due to these ring stretching vibrations. mdpi.com

C-O Stretching: The stretching vibration of the carbon-oxygen single bond of the phenolic hydroxyl group results in a strong band in the 1260-1050 cm⁻¹ region.

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a complex pattern of peaks resulting from various bending and stretching vibrations, which are unique to the specific molecule. rsc.orgscielo.br

The following table summarizes the predicted characteristic IR absorption frequencies for this compound based on its functional groups.

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch | Hydroxyl (-OH) | 3500 - 3200 | Strong, Broad |

| C-H Stretch | Aromatic (Isoquinoline Ring) | 3100 - 3000 | Medium to Weak |

| C-H Stretch | Aliphatic (Methyl Group) | 3000 - 2850 | Medium |

| C=C / C=N Stretch | Aromatic Ring | 1650 - 1400 | Medium to Strong, Sharp |

| C-O Stretch | Phenolic Hydroxyl | 1260 - 1050 | Strong |

| C-H Bend | Aromatic / Aliphatic | < 1500 | Complex Pattern |

This table is generated based on typical infrared absorption frequencies for the respective functional groups and does not represent experimentally measured data for this compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

This compound is an achiral molecule, meaning it does not have a stereocenter and therefore exists as a single structure rather than a pair of enantiomers. Consequently, the concept of absolute stereochemistry is not applicable. The focus of an X-ray crystallographic study would instead be on determining its precise molecular conformation and the details of its intermolecular interactions in the crystal lattice.

Expected Conformational and Packing Features:

Planarity: The isoquinoline ring system is aromatic and therefore expected to be largely planar. The methyl and hydroxyl substituents will lie in or very close to this plane.

Hydrogen Bonding: The hydroxyl group at the 5-position is a key feature that would dominate the crystal packing. It can act as both a hydrogen bond donor (from the H) and a hydrogen bond acceptor (at the O). It is highly probable that strong intermolecular hydrogen bonds of the O-H···N type would form between the hydroxyl group of one molecule and the nitrogen atom of the isoquinoline ring of a neighboring molecule. This is a common and stabilizing interaction in nitrogen-containing heterocyclic alcohols.

π-π Stacking: The planar aromatic isoquinoline rings are likely to engage in π-π stacking interactions, where the electron-rich aromatic systems of adjacent molecules align in an offset or parallel-displaced manner. These interactions are a significant cohesive force in the crystal packing of aromatic compounds.

Crystal System: Based on the structures of similar small, planar aromatic molecules, this compound would be expected to crystallize in a common crystal system such as monoclinic or orthorhombic. For instance, the related compound methyl O-[(11R, 11aS)-4-oxo-1, 3, 4, 6, 11, 11a-hexahydro-2H-pyrido[1, 2-b]isoquinolin-11-yl]carbonodithioate crystallizes in the orthorhombic space group P2₁2₁2₁. eurjchem.com

A hypothetical crystal packing arrangement would likely feature chains or sheets of molecules linked by the primary O-H···N hydrogen bonds, with these assemblies further stabilized by π-π stacking and weaker C-H···O or C-H···π interactions. The precise arrangement would maximize packing efficiency and satisfy all significant intermolecular forces.

The following table outlines the expected crystallographic parameters for this compound based on analysis of structurally similar compounds.

| Parameter | Expected Characteristic | Rationale |

| Molecular Conformation | Largely planar | Aromaticity of the isoquinoline core. |

| Absolute Stereochemistry | Not Applicable | The molecule is achiral. |

| Primary Intermolecular Interaction | O-H···N Hydrogen Bonding | Presence of a hydroxyl group (donor) and a heterocyclic nitrogen (acceptor). |

| Secondary Intermolecular Interaction | π-π Stacking | Planar aromatic ring system. |

| Likely Crystal System | Monoclinic or Orthorhombic | Common for small, rigid organic molecules. |

This table represents predicted crystallographic features based on the analysis of related isoquinoline structures and general principles of crystal engineering.

Applications of 4 Methylisoquinolin 5 Ol and Its Derivatives in Chemical Synthesis

Utilization as Key Intermediates in Complex Organic Synthesis

The strategic placement of the methyl and hydroxyl groups on the isoquinoline (B145761) core of 4-Methylisoquinolin-5-ol makes it a potentially valuable intermediate in the synthesis of more complex molecular architectures. The hydroxyl group can be readily converted into other functionalities, such as ethers and esters, providing a handle for further molecular elaboration. Similarly, the methyl group can undergo various reactions, including oxidation or condensation, to introduce additional complexity.

While specific, named total syntheses employing this compound as a key building block are not extensively documented in publicly available literature, the general principles of heterocyclic chemistry suggest its utility. For instance, the isoquinoline framework is a core component of numerous alkaloids, and synthetic routes to these natural products often rely on the stepwise construction and functionalization of the isoquinoline ring system. mdpi.com The unique substitution pattern of this compound could, in principle, be exploited to streamline the synthesis of specific alkaloid analogues or other complex target molecules. The development of novel synthetic methodologies often showcases the versatility of functionalized heterocyclic compounds in constructing intricate molecular frameworks. nih.govnih.gov

Precursors for Advanced Heterocyclic Systems (e.g., Cyanine Dyes)

Cyanine dyes are a class of synthetic dyes characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties. nih.govnih.gov These dyes exhibit strong absorption and fluorescence properties, making them valuable in a range of applications, including as fluorescent labels in biological imaging and as sensitizers in photography. digitellinc.combroadpharm.comempbiotech.com

The synthesis of cyanine dyes often involves the condensation of a heterocyclic precursor bearing an activated methyl group with another heterocyclic component. nih.gov Quinoline (B57606) derivatives, such as quinaldine (2-methylquinoline) and lepidine (4-methylquinoline), are well-known precursors for cyanine dyes. nih.gov The methyl group at the 4-position of the quinoline ring is sufficiently acidic to undergo condensation reactions.

Given the structural similarity of this compound to lepidine, it is plausible that it could serve as a precursor for a novel class of cyanine dyes. The presence of the hydroxyl group at the 5-position could potentially modulate the photophysical properties of the resulting dye, such as its absorption and emission wavelengths, through electronic effects. This could lead to the development of new fluorescent probes with tailored spectral characteristics for specific applications. While direct examples of cyanine dyes synthesized from this compound are not readily found in the literature, the fundamental reactivity of the 4-methyl group on a quinoline or isoquinoline ring system supports this potential application. hakon-art.com

Role in the Development of Novel Chemical Probes for Biological Research

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or nucleic acids, to elucidate their function or to visualize them within a cellular context. medchemexpress.comysu.am Fluorescent probes, a subset of chemical probes, are particularly powerful tools in biological research as they allow for the real-time imaging of biological processes.

The isoquinoline scaffold is an attractive core for the development of chemical probes due to its inherent fluorescence and its ability to be readily functionalized. ysu.amnih.gov The photophysical properties of isoquinoline derivatives can be fine-tuned by the introduction of various substituents. The hydroxyl group of this compound, for instance, could serve as an attachment point for linking the isoquinoline core to other molecular fragments, such as a recognition element for a specific biological target or a reactive group for covalent labeling.

Furthermore, the fluorescence of the isoquinoline ring itself can be sensitive to the local environment, which could be exploited to design probes that report on changes in polarity, pH, or the presence of specific ions. While no specific chemical probes based on the this compound scaffold have been explicitly detailed in the reviewed literature, the general principles of probe design and the known properties of isoquinolines suggest its potential in this area. ysu.amresearchgate.net

Contribution to Scaffold-Based Drug Discovery Research

Scaffold-based drug discovery is a strategy that utilizes a common molecular framework, or scaffold, which is then decorated with various functional groups to create a library of compounds for biological screening. nih.govnih.govresearchgate.netmdpi.com The isoquinoline ring system is considered a "privileged scaffold" in medicinal chemistry because it is a recurring motif in a multitude of natural products and approved drugs that exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govnih.govacs.orgbrieflands.comresearchgate.netnih.govmdpi.comnih.gov

The utility of a scaffold in drug discovery is determined by its ability to present functional groups in a specific three-dimensional arrangement that allows for effective interaction with a biological target. The rigid nature of the isoquinoline ring system provides a well-defined platform for the spatial orientation of substituents.

This compound represents a specific embodiment of the isoquinoline scaffold. The methyl group at the 4-position and the hydroxyl group at the 5-position provide distinct points for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR) of its derivatives. By synthesizing and screening a library of compounds based on the this compound scaffold, medicinal chemists could potentially identify novel drug candidates with improved potency, selectivity, or pharmacokinetic properties. While specific drug discovery programs centered on this particular scaffold are not highlighted in the available literature, its inclusion within the broader class of bioactive isoquinolines underscores its potential contribution to the field. acs.orgopenmedicinalchemistryjournal.comrsc.orgnih.govresearchgate.net

Historical Context and Future Research Trajectories

Evolution of Research on Isoquinoline (B145761) Alkaloids and Related Compounds

The journey into the world of isoquinoline chemistry began in the 19th century. Isoquinoline itself was first isolated from coal tar in 1885 by Hoogewerf and van Dorp. wikipedia.org This discovery came shortly after the first bioactive isoquinoline alkaloid, morphine, was isolated from the opium poppy in the early 1800s, marking a pivotal moment in science and medicine. oup.comnih.gov This class of compounds, characterized by a benzene (B151609) ring fused to a pyridine (B92270) ring, is a prolific source of natural products, with approximately 2,500 known structures, many possessing potent pharmacological properties. oup.com

The isoquinoline framework is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents. nih.govpharmaguideline.com Research over the past two centuries has led to the identification of a vast array of isoquinoline alkaloids with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govnih.govnih.gov The rich history of this compound class, from early extractions of natural alkaloids like papaverine and berberine to the development of synthetic derivatives, provides the fundamental context for understanding the significance and potential of specific molecules like 4-Methylisoquinolin-5-ol. oup.combath.ac.uk The continuous discovery of new isoquinoline alkaloids from both plant and microbial sources ensures that the field remains a vibrant area of investigation. amerigoscientific.comrsc.org

Emerging Synthetic Challenges and Opportunities in Isoquinoline Chemistry

The synthesis of isoquinoline derivatives has been a subject of intense focus for organic and medicinal chemists. nih.gov Traditional methods for constructing the isoquinoline core, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, have been instrumental. nih.govpharmaguideline.commdpi.com These methods, however, often rely on electrophilic aromatic substitution and can be limited to electron-rich starting materials, sometimes requiring harsh conditions. researchgate.netresearchgate.net

In recent years, significant advances have been made to overcome these limitations, presenting new opportunities for synthesizing complex isoquinolines like this compound. nih.gov Modern synthetic strategies increasingly focus on sustainability, efficiency, and molecular diversity. ijpsjournal.com Key areas of innovation include:

Transition Metal Catalysis : Metals such as palladium, rhodium, and nickel are now widely used to facilitate C-H activation and annulation reactions, allowing for more direct and atom-economical routes to substituted isoquinolines. ijpsjournal.comacs.org

Photoredox Chemistry : The use of visible light to catalyze reactions offers a greener alternative to traditional methods, enabling the synthesis of isoquinolines under mild conditions. ijpsjournal.comacs.org

Novel Cycloadditions : Metal-free formal cycloaddition reactions have been developed, providing highly selective access to the isoquinoline scaffold. researchgate.net

Despite these advances, challenges remain. Creating specific substitution patterns, achieving enantioselectivity for chiral centers, and ensuring the scalability of synthetic routes are ongoing hurdles. nih.govijpsjournal.com For a compound like this compound, these emerging synthetic tools offer the potential to develop efficient pathways for its production and to generate a library of related derivatives for further study.

Future Directions in Mechanistic Biological Studies of Isoquinoline Derivatives

The diverse pharmacological activities of isoquinoline alkaloids are well-documented, yet the precise mechanisms of action for many are still under investigation. nih.govnih.gov Future research is poised to delve deeper into the molecular interactions that underpin their biological effects. For a specific molecule such as this compound, which belongs to this bioactive class, several future research avenues can be envisioned.

A primary focus will be on identifying and validating specific molecular targets. Many isoquinoline derivatives are known to act as enzyme inhibitors or to interact with nucleic acids and receptors. nih.gov Advanced techniques in chemical biology, proteomics, and molecular docking will be crucial for elucidating these interactions. For instance, recent studies have focused on designing isoquinoline derivatives as potent and selective inhibitors for targets like indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are important in cancer immunotherapy. nih.gov

Furthermore, addressing the pharmacological challenges of natural alkaloids, such as the low oral bioavailability of compounds like berberine, is a key future direction. ijpsjournal.com Research into prodrug strategies, novel drug delivery systems, and structural modifications to improve ADME (absorption, distribution, metabolism, and excretion) properties will be essential to translate promising isoquinoline-based compounds into clinical therapeutics. ijpsjournal.com Mechanistic studies will also need to explore the structure-activity relationships (SAR) to optimize both potency and selectivity, minimizing off-target effects and potential cytotoxicity. ijpsjournal.comnuph.edu.ua

Interdisciplinary Research Perspectives and Collaborative Endeavors

The future of isoquinoline chemistry is increasingly interdisciplinary. The unique properties of the isoquinoline scaffold extend beyond medicine into fields like materials science and chemical biology. nih.govamerigoscientific.com This necessitates collaborative efforts between chemists, biologists, pharmacologists, and material scientists to fully exploit the potential of compounds like this compound.